2-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol
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Overview
Description
2-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a unique combination of functional groups, including imidazo[1,2-a]pyridine, phenol, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps. One common method starts with the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol to form an intermediate imine . This intermediate is then subjected to further reactions to introduce the imidazo[1,2-a]pyridine and nitro groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to various enzymes and receptors, modulating their activity. The phenolic and nitro groups contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Share structural similarities with the imidazo[1,2-a]pyridine moiety and exhibit diverse biological activities.
Indole derivatives: Contain a similar aromatic system and are known for their wide range of pharmacological properties.
Imidazole derivatives: Possess a five-membered ring with nitrogen atoms, similar to the imidazo[1,2-a]pyridine structure.
Uniqueness
2-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenolic and nitro groups, along with the imidazo[1,2-a]pyridine core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H15N5O7 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C21H15N5O7/c1-33-17-9-12(5-6-16(17)27)19-21(24-7-3-2-4-18(24)23-19)22-11-13-8-14(25(29)30)10-15(20(13)28)26(31)32/h2-11,27-28H,1H3/b22-11+ |
InChI Key |
GCJWFZXXBHHYOI-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O |
Origin of Product |
United States |
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